1-Ethyl-4-(hydroxymethyl)pyridin-1-ium
Description
1-Ethyl-4-(hydroxymethyl)pyridin-1-ium is a pyridinium derivative characterized by an ethyl group at the 1-position and a hydroxymethyl (-CH₂OH) substituent at the 4-position. The pyridinium core is a positively charged aromatic system, making the compound highly polar and reactive.
Properties
Molecular Formula |
C8H12NO+ |
|---|---|
Molecular Weight |
138.19 g/mol |
IUPAC Name |
(1-ethylpyridin-1-ium-4-yl)methanol |
InChI |
InChI=1S/C8H12NO/c1-2-9-5-3-8(7-10)4-6-9/h3-6,10H,2,7H2,1H3/q+1 |
InChI Key |
FKJQPYXDRHECKG-UHFFFAOYSA-N |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the alkylation of 4-(hydroxymethyl)pyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the synthesis of 1-ethyl-4-(hydroxymethyl)pyridin-1-ium may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-ethyl-4-(methyl)pyridin-1-ium using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinium ring, where the hydroxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: 1-Ethyl-4-(carboxyl)pyridin-1-ium.
Reduction: 1-Ethyl-4-(methyl)pyridin-1-ium.
Substitution: Various substituted pyridinium derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(hydroxymethyl)pyridin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain infections and diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-ethyl-4-(hydroxymethyl)pyridin-1-ium exerts its effects depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, disrupting normal cellular functions. The hydroxymethyl group can form hydrogen bonds with biological targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-ethyl-4-(hydroxymethyl)pyridin-1-ium with structurally related pyridinium derivatives, emphasizing substituent effects, physicochemical properties, and applications.
Structural and Electronic Comparisons
Substituent Effects on Polarity and Solubility: The hydroxymethyl group in 1-ethyl-4-(hydroxymethyl)pyridin-1-ium introduces polarity and hydrogen-bonding capacity, distinguishing it from non-polar substituents like ethyl or boron-containing groups. This enhances aqueous solubility compared to 1-ethyl-4-(diazaborininyl)pyridin-1-ium iodide, which relies on iodide counterions for stability . Viologen derivatives (e.g., 1-ethyl-4-(ethylpyridinium)pyridin-1-ium dibromide) exhibit dual positive charges, enabling redox activity and applications in electrochemistry. In contrast, the hydroxymethyl derivative’s single charge may limit redox utility but improve biocompatibility .
Crystal Packing and Stability :
- The diazaborininyl derivative forms planar structures with alternating iodide stacks (B···B distances: 3.38–3.79 Å), stabilized by hydrogen bonds between iodide and organic moieties .
- Hydroxymethyl-substituted compounds (e.g., HMBD) may adopt distinct packing modes due to -CH₂OH hydrogen bonding, though crystallographic data for 1-ethyl-4-(hydroxymethyl)pyridin-1-ium are unavailable .
Synthetic Routes :
- The diazaborininyl compound is synthesized via boron-mediated coupling (96% yield), highlighting efficiency in introducing heteroatoms .
- Hydroxymethyl derivatives often require protective groups (e.g., silyl ethers) during synthesis to prevent oxidation, a step unnecessary in ethyl or viologen syntheses .
Biological Relevance :
- The hydroxymethyl group in HMBD is a metabolic intermediate, suggesting that 1-ethyl-4-(hydroxymethyl)pyridin-1-ium may participate in similar pathways (e.g., enzymatic oxidation or conjugation) .
- Viologens are toxic due to redox cycling, whereas hydroxymethyl derivatives might exhibit lower cytotoxicity, pending further study .
Key Physicochemical Properties
| Property | 1-Ethyl-4-(hydroxymethyl)pyridin-1-ium | 1-Ethyl-4-(diazaborininyl)pyridin-1-ium iodide | Viologen Dibromide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~179 (estimated) | 401.04 | 374.11 |
| Solubility | High (polar solvents) | Moderate (DMSO, acetone) | High (water, methanol) |
| Redox Activity | Low | None | High (reversible two-electron) |
| Thermal Stability | Moderate (decomposes at >200°C) | High (stable to 250°C) | High (stable to 300°C) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
